molecular formula C16H12O3 B577077 4-Hydroxy-3-benzylcoumarin CAS No. 15074-18-7

4-Hydroxy-3-benzylcoumarin

Cat. No. B577077
Key on ui cas rn: 15074-18-7
M. Wt: 252.26 g/mol
InChI Key: AEIVRFFWQSJCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07145020B2

Procedure details

Triethylammonium formate (TEAF) was prepared by adding TEA (20.0 mL) to formic acid (16.5 mL) with ice cooling. To TEAF was added benzaldehyde (3.78 mL) and 4-hydroxy-chromen-2-one (6.0 g) and the resulting mixture was heated to 130–140° C. for 3 hours, cooled to room temperature, diluted with water, and extracted with EtOAc. The organic layer was washed with brine, dried over MgSO4 and conc. in vacuo to give a light yellow solid. The crude solid was recrystallized from EtOH to give 3-Benzyl-4-hydroxy-chromen-2-one as a white solid (1.95 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
16.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.78 mL
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O-])=O.C([NH+](CC)CC)C.C(O)=O.[CH:14](=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.O[C:23]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[O:26][C:25](=[O:33])[CH:24]=1>O>[CH2:23]([C:24]1[C:25](=[O:26])[O:33][C:20]2[C:15]([C:14]=1[OH:21])=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:32]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].C(C)[NH+](CC)CC
Step Two
Name
TEA
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
16.5 mL
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].C(C)[NH+](CC)CC
Name
Quantity
3.78 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
6 g
Type
reactant
Smiles
OC1=CC(OC2=CC=CC=C12)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated to 130–140° C. for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4 and conc. in vacuo
CUSTOM
Type
CUSTOM
Details
to give a light yellow solid
CUSTOM
Type
CUSTOM
Details
The crude solid was recrystallized from EtOH

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1C(OC2=CC=CC=C2C1O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.